(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide.
Procedure: The trifluoroacetaldehyde is added dropwise to a solution of 6-chloropyridine in an aprotic solvent like tetrahydrofuran (THF). The mixture is stirred at low temperature, followed by gradual warming to room temperature.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloropyridine: Similar structure with a bromine atom instead of a trifluoromethyl group.
4-Chloropyridine: Lacks the trifluoromethyl group and has a chlorine atom at the 4-position.
Uniqueness
(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with enhanced potency and selectivity.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
QQHCZQMEAYQWKJ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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